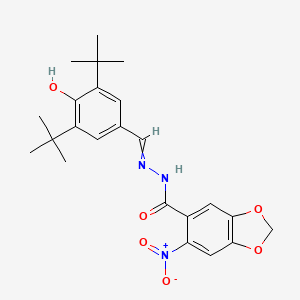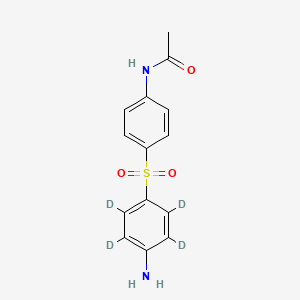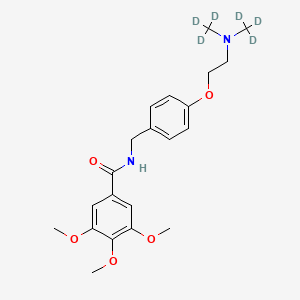
LASSBio-881
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LASSBio-881 is a drug which acts as both a non-selective partial agonist of the CB1 and CB2 cannabinoid receptors, and also as an antagonist of the TRPV1 receptor, as well as having antioxidant effects. It has potent anti-inflammatory and anti-hyperalgesic effects in animal studies.
Wissenschaftliche Forschungsanwendungen
Antinociceptive Properties and TRPV1 Antagonism
LASSBio-881 has been identified as a compound with notable antinociceptive properties. Specifically, it is an orally effective antinociceptive that binds to cannabinoid receptors and exhibits significant activity mainly on the neurogenic component of pain models. Research has delved into the involvement of transient receptor potential vanilloid subfamily type 1 (TRPV1) channels in the effects of this compound. This implies potential applications of this compound in managing neurogenic pain and investigating the role of TRPV1 channels in pain perception and modulation (Tributino et al., 2010).
Pharmacological Profile and Antioxidant Properties
Another aspect of this compound that has been extensively studied is its pharmacological profile, which reveals antinociceptive, anti-inflammatory, antiproliferative, and antioxidant capabilities. This compound has been shown to interact with CB1 and CB2 cannabinoid receptors, and its ability to inhibit T-cell proliferation indicates potential applications in managing conditions involving immune system dysregulation. The compound also exhibits a significant antioxidant profile, which might be attributed to its structural features, including the presence of nitro and 3,5-di-tert-butyl-4-hydroxyphenyl sub-units. This antioxidant capacity, paired with its pharmacological profile, suggests potential utility in conditions characterized by oxidative stress and inflammation (Duarte et al., 2007).
Implications for Drug Design and Molecular Understanding
Although not directly focusing on this compound, research into related compounds, such as LASSBio-1601, provides insight into the structural characteristics and conformational behavior of N-acylhydrazone derivatives. This information is invaluable for drug design and optimization, offering a foundational understanding of the molecular structure and behavior that could influence the therapeutic efficacy and stability of compounds like this compound (Costa et al., 2015).
Eigenschaften
Molekularformel |
C23H27N3O6 |
|---|---|
Molekulargewicht |
441.484 |
Aussehen |
Solid powder |
Synonyme |
LASSBio-881; LASSBio 881; LASSBio881.; N/'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid](/img/structure/B1150037.png)
